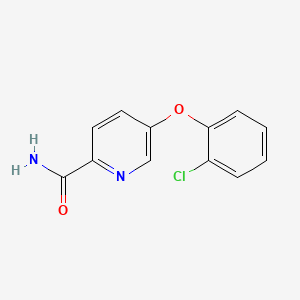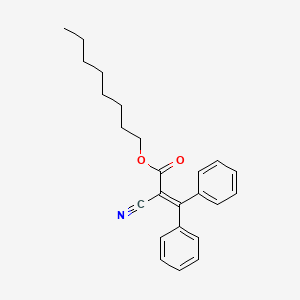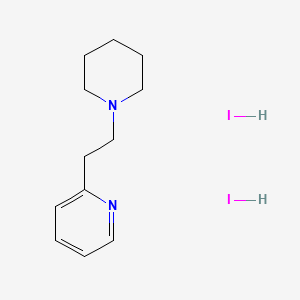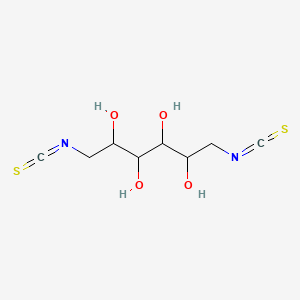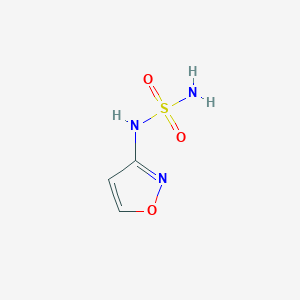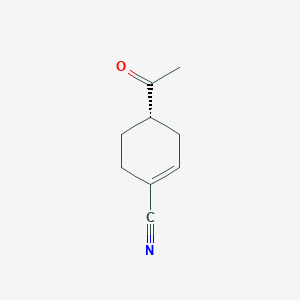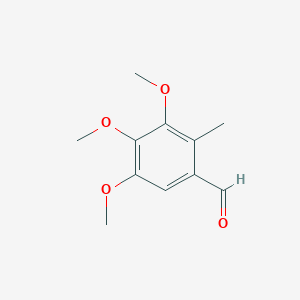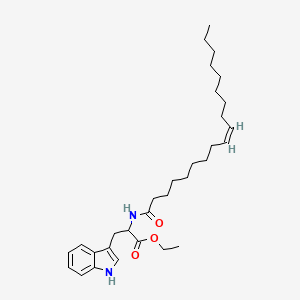
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester typically involves the esterification of tryptophan with a long-chain fatty acid. One common method is the reaction of tryptophan with oleic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The long-chain fatty acid moiety may also play a role in modulating membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Oxo-9-octadecenyl)glycine
- N-(1-Oxo-9-octadecenyl)alanine
- N-(1-Oxo-9-octadecenyl)phenylalanine
Uniqueness
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester is unique due to its combination of an indole ring and a long-chain fatty acid. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
71806-22-9 |
|---|---|
Molecular Formula |
C31H48N2O3 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[[(Z)-octadec-9-enoyl]amino]propanoate |
InChI |
InChI=1S/C31H48N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30(34)33-29(31(35)36-4-2)24-26-25-32-28-22-20-19-21-27(26)28/h11-12,19-22,25,29,32H,3-10,13-18,23-24H2,1-2H3,(H,33,34)/b12-11- |
InChI Key |
LCMBCJFAKQBFGZ-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
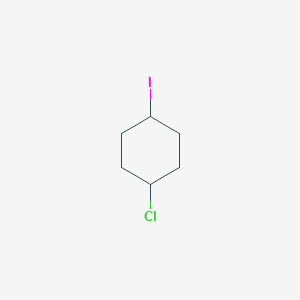
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)

